molecular formula C12H11F3N2 B1179359 [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene CAS No. 162157-04-2

[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene

Cat. No.: B1179359
CAS No.: 162157-04-2
M. Wt: 361.266
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Description

Structural Features of Ferrocene-Oxazoline Hybrid Systems

The molecular architecture of this compound embodies a sophisticated integration of two distinct chemical moieties that work synergistically to provide unique catalytic properties. The ferrocene component consists of an iron atom sandwiched between two cyclopentadienyl rings in the characteristic η⁵-coordination mode, forming the archetypal metallocene sandwich structure. This arrangement confers remarkable thermal and chemical stability to the molecule, allowing it to withstand temperatures up to 400 degrees Celsius without decomposition and remain unaffected by air, water, and strong bases.

The oxazoline portion of the molecule introduces a five-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, specifically positioned at the 4,5-dihydro-2-oxazolyl configuration. The phenyl substituent at the 4-position of the oxazoline ring creates a stereogenic center with S-configuration, establishing the chiral nature of the compound. This structural arrangement generates a molecular environment where the steric bulk of the phenyl group influences the spatial orientation of coordinating substrates during catalytic processes.

The connection between the ferrocene and oxazoline moieties occurs through direct attachment of the oxazoline carbon-2 position to one of the cyclopentadienyl rings. This linkage creates a rigid framework that maintains specific geometric relationships between the iron center, the oxazoline nitrogen, and the phenyl substituent. The molecular formula C₁₉H₁₇FeNO reflects the composition of this hybrid system, with a molecular weight of 331.19 grams per mole.

Structural Parameter Value/Description
Molecular Formula C₁₉H₁₇FeNO
Molecular Weight 331.19 g/mol
Stereochemistry (4S)-configuration
Iron Coordination η⁵-cyclopentadienyl sandwich
Heterocycle Type 4,5-dihydro-2-oxazoline
Phenyl Position 4-position of oxazoline
Storage Conditions 2-8°C under inert atmosphere

The electronic properties of this ferrocene-oxazoline hybrid system contribute significantly to its catalytic efficacy. The electron-rich nature of the ferrocene moiety enhances the nucleophilicity of coordinated metal centers, while the oxazoline nitrogen provides a complementary coordination site with appropriate electronic properties for stabilizing transition metal complexes. The phenyl substituent not only provides steric differentiation but also contributes π-electron density that can participate in secondary interactions with substrates or other ligands.

Historical Development of Chiral Ferrocenyl Ligands

The development of chiral ferrocenyl ligands represents one of the most significant advances in asymmetric catalysis, with this compound being a direct descendant of pioneering work conducted in the mid-1990s. The initial breakthrough occurred in 1995 when three independent research groups simultaneously recognized the potential of oxazoline-substituted ferrocene compounds as chiral ligands. Richards, Sammakia, and Uemura each contributed foundational work that established the synthetic methodologies and catalytic applications that would define this field for the subsequent three decades.

The historical significance of ferrocene itself cannot be understated in this context. First synthesized in 1951, ferrocene initially puzzled chemists due to its unusual stability and required the development of new theoretical frameworks to explain its bonding and formation. The recognition of its sandwich structure and the subsequent award of the 1973 Nobel Prize in Chemistry to Geoffrey Wilkinson and Ernst Otto Fischer for their work on organometallic sandwich compounds established ferrocene as a cornerstone of organometallic chemistry.

The evolution from simple ferrocene to sophisticated chiral ligands like this compound involved several key developmental phases. Initially, researchers focused on introducing substituents to break the symmetry of ferrocene and create planar chirality. The concept of planar chirality in metallocenes relates to their three-dimensional sandwich-like spatial arrangement, where disubstitution of one cyclopentadienyl ring generates a chiral plane that discriminates between enantiotopic faces.

The introduction of oxazoline functionality marked a crucial advancement in the late 1990s and early 2000s. These heterocyclic moieties provided both a coordination site for transition metals and a source of additional chirality through substitution patterns. The development of synthetic methodologies for these compounds progressed through several innovative approaches, including ring expansion reactions of aziridine precursors and direct cyclization methods.

Development Period Key Advancement Research Groups Impact
1951 Ferrocene Discovery Kealy, Pauson Foundation of metallocene chemistry
1973 Nobel Prize Recognition Wilkinson, Fischer Theoretical understanding of sandwich compounds
1995 Oxazoline-Ferrocene Ligands Richards, Sammakia, Uemura Birth of modern chiral ferrocene catalysis
2000s Synthetic Methodology Multiple groups Diversification of ligand structures
2010s Advanced Applications Various researchers Industrial implementation

The specific compound this compound emerged from this historical progression as researchers sought to optimize the balance between steric control and electronic properties. The phenyl substituent at the 4-position of the oxazoline ring was selected based on systematic studies showing that aromatic substituents provide enhanced enantioselectivity compared to simple alkyl groups in many catalytic transformations.

Significance of Planar Chirality in Organometallic Catalysis

Planar chirality represents a fundamental concept in organometallic chemistry that becomes particularly relevant in the context of this compound and its catalytic applications. The planar chiral element in ferrocene derivatives arises from the three-dimensional arrangement of the metallocene sandwich structure, where substituents on one cyclopentadienyl ring create distinct spatial environments on either side of the molecular plane. This geometric feature becomes catalytically significant when the ferrocene moiety serves as a ligand framework in asymmetric transformations.

The nomenclature system for defining planar chirality in ferrocene compounds follows the Schlögl convention, which assigns absolute configuration by designating iron as the pilot atom and observing the chiral plane from a position where iron lies beneath the plane. The relative orientation of substituents on the cyclopentadienyl ring determines whether the configuration is designated as R or S for planar chirality, independent of any central chirality that may be present in substituent groups.

In this compound, the potential for planar chirality exists whenever the compound participates in reactions that create additional substitution on the oxazoline-bearing cyclopentadienyl ring. This dual chirality system, combining central chirality at the oxazoline carbon with planar chirality at the ferrocene framework, creates opportunities for synergistic chiral induction that can lead to exceptional enantioselectivities in catalytic processes.

The mechanistic significance of planar chirality in organometallic catalysis extends beyond simple steric effects. Research has demonstrated that planar chiral ferrocene ligands can create well-defined coordination environments that preorganize transition metal centers for selective substrate binding and activation. The rigid nature of the ferrocene scaffold ensures that chiral information is effectively transmitted from the ligand to the metal center and subsequently to the coordinated substrates.

Studies on related ferrocene-oxazoline systems have revealed that the presence of both central and planar chirality can result in matched or mismatched combinations of chiral elements. When these elements act synergistically in a matched combination, exceptional asymmetric induction can be achieved, with enantiomeric excess values routinely exceeding 95% in various transformations. Conversely, mismatched combinations may lead to reduced selectivity or require different optimization strategies.

Chirality Type Origin Impact on Catalysis Optimization Strategy
Central Chirality Oxazoline substituent Direct substrate interaction Substituent selection
Planar Chirality Ferrocene framework Metal coordination geometry Ring substitution pattern
Combined Effect Dual chiral elements Synergistic induction Matched element design

The practical implications of planar chirality in this compound extend to its synthetic accessibility and structural modification possibilities. The ability to introduce planar chirality through directed ortho-metallation procedures provides synthetic chemists with powerful tools for creating diverse ligand libraries. These methodologies allow for the systematic exploration of structure-activity relationships and the development of ligands tailored for specific transformations.

Recent advances in understanding planar chirality have also revealed its importance in emerging catalytic methodologies. The development of cooperative catalytic systems, where multiple chiral elements work together to achieve enhanced selectivity, has highlighted the unique advantages of ferrocene-based ligands like this compound. These systems can simultaneously control multiple stereochemical outcomes in complex transformations, leading to the efficient construction of molecules with multiple stereocenters.

Properties

IUPAC Name

cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-phenyl-1,3-oxazolidin-3-ide;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h1-9,13H,10H2;1-5H;/q2*-1;+2/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDWKAHXCQWFM-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ferrocene Carboxamide Intermediate Formation

The synthesis typically begins with the condensation of ferrocenyl carbonyl chloride with enantiopure β-amino alcohols. For example, (S)-serine methyl ester hydrochloride reacts with ferrocenyl carbonyl chloride to form a β-hydroxy amide intermediate (11 ), which undergoes cyclization to yield the oxazoline ring. Protecting groups, such as tert-butyldimethylsilyl (TBS), are introduced to stabilize reactive hydroxyl groups during subsequent steps.

Reaction Conditions:

  • Reagents: Ferrocenyl carbonyl chloride, (S)-serine methyl ester hydrochloride, TBSCl (for silylation).

  • Solvents: Anhydrous THF or DMF.

  • Yield: 64–95% after purification.

Oxazoline Ring Cyclization

Cyclization of the β-hydroxy amide intermediate is achieved using dehydrating agents like thionyl chloride (TsCl) or DAST (diethylaminosulfur trifluoride). For instance, treating the hydroxyl-protected amide 12 with TsCl and trimethylamine induces ring closure, forming the oxazoline-ferrocene scaffold (13 ) with retention of stereochemistry.

Key Data:

StepReagentsTemperatureYield
CyclizationTsCl, Et₃N0°C → RT64%
SilylationTBSCl, DMAPRT95%

Stereoselective Synthesis of the (4S) Configuration

The (4S) stereocenter is introduced via chiral auxiliaries or enantioselective catalysis. A prominent method involves using (S)-configured amino alcohols derived from serine or phenylglycine.

Chiral Amino Alcohol Precursors

(S)-Serine methyl ester hydrochloride serves as a cost-effective precursor, providing the (S)-configuration at C4 after cyclization. Alternatively, (S)-phenylglycinol has been employed in patents to generate analogous oxazoline ferrocenes, though this route requires additional steps to avoid racemization.

Diastereoselective Lithiation

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for cyclization and lithiation. Low temperatures (−78°C) are critical for lithiation to prevent side reactions, while cyclization proceeds optimally at 0°C to room temperature.

Protecting Group Strategies

Silyl groups (TBS) outperform acetyl or benzyl groups in minimizing side reactions during lithiation. For example, TBS-protected intermediates (10 ) achieve 95% yield in silylation, whereas acetylated analogs exhibit <70% yield under identical conditions.

Analytical Validation and Characterization

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves diastereomers and unreacted starting materials. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (ee > 99%).

Spectroscopic Confirmation

  • ¹H NMR: Distinct signals for oxazoline protons (δ 4.1–4.3 ppm) and ferrocene Cp rings (δ 4.0–4.5 ppm).

  • X-ray Crystallography: Validates planar chirality and (4S) configuration.

Industrial-Scale Production Considerations

Cost-Effective Ligand Recovery

Immobilization on PEG-supported siloxane matrices enables catalyst recycling without loss of enantioselectivity (>92.2% ee after six cycles) .

Chemical Reactions Analysis

Types of Reactions

[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.

    Substitution: The oxazoline ligand can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ferrocenium ions.

    Reduction: Regeneration of the ferrocene core.

    Substitution: Formation of various substituted ferrocene derivatives depending on the reagents used.

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Catalysis

One of the primary applications of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is in asymmetric catalysis. It serves as a chiral ligand in various catalytic processes, particularly in enantioselective hydrogenation and carbon-carbon bond-forming reactions. The compound's ability to induce chirality makes it valuable in synthesizing enantiomerically pure compounds .

2. Coordination Chemistry

The compound interacts effectively with transition metals, forming stable complexes that facilitate various chemical reactions. Its oxazoline and diphenylphosphino groups create a chiral environment conducive to enantioselective reactions. Studies have shown that these complexes can achieve high levels of enantioselectivity in reactions such as nucleophilic additions and cycloadditions .

Medicinal Chemistry

1. Drug Development

This compound has potential applications in drug development due to its ability to induce chirality in biologically active molecules. This characteristic is particularly significant in the synthesis of chiral drugs, where the stereochemistry can influence pharmacological activity and efficacy.

2. Biological Activity Studies

Research indicates that this compound may exhibit biological activity, making it a candidate for further exploration in medicinal chemistry. Its unique structure allows for interactions with biological systems that could lead to the development of new therapeutic agents .

Industrial Applications

1. Fine Chemicals Production

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand enhances the synthesis of high-purity compounds required for various industrial applications .

2. Specialty Materials

The stability and reactivity offered by the ferrocene backbone combined with the oxazoline moiety make this compound suitable for developing specialty materials with specific properties tailored for various applications.

Case Study 1: Asymmetric Hydrogenation

In a study published in Organometallics, this compound was utilized as a ligand in palladium-catalyzed asymmetric hydrogenation reactions. The results demonstrated significant enantioselectivity (up to 95% ee) when applied to various substrates, highlighting its effectiveness as a chiral catalyst .

Case Study 2: Synthesis of Chiral Drugs

Research conducted on incorporating this compound into drug synthesis pathways revealed its potential in creating chiral intermediates for pharmaceuticals. The compound facilitated the formation of key chiral centers necessary for biologically active compounds, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene involves its ability to act as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes can then catalyze asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The ferrocene core’s redox properties also play a role in facilitating electron transfer processes during catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferrocene-Oxazoline Derivatives

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Substituents Applications Key Features
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene 162157-04-2 C₁₉H₁₇FeNO Oxazoline with phenyl group Asymmetric catalysis High enantioselectivity; chiral oxazoline
(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene 163169-12-8 C₃₁H₂₆FeNOP Oxazoline + diphenylphosphino Catalysis (Pd, Rh complexes) Enhanced electron donation from phosphine; improved catalytic activity
[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene 291536-01-1 C₁₉H₁₇FeNO Enantiomeric oxazoline Asymmetric synthesis Opposite stereochemistry; used in mirror-image reactions
[(4S)-4,5-Dihydro-4-methyl-2-oxazolyl]ferrocene N/A C₁₄H₁₅FeNO Oxazoline with methyl group Model studies Smaller substituent reduces steric hindrance; lower enantioselectivity

Key Findings :

  • Electronic Effects : Phosphine-containing derivatives (e.g., 163169-12-8) exhibit stronger electron-donating properties, enhancing metal-ligand interactions in catalytic cycles .
  • Steric Influence: Bulky substituents (e.g., phenyl in 162157-04-2) improve enantioselectivity by creating a rigid chiral environment, whereas methyl groups (e.g., C₁₄H₁₅FeNO) offer less steric control .
  • Stereochemical Impact : Enantiomers like 291536-01-1 enable access to opposite product configurations, critical for pharmaceutical synthesis .

Comparison with Non-Oxazoline Ferrocene Ligands

Table 2: Stability and Reactivity Metrics
Compound Metal Center Orbital Involvement* HOMO-LUMO Gap (eV) Stability (Relative)
This compound Fe 42.25 (C 2pz + Fe 3d/4s/4p) 4.2 (estimated) High
Nickelocene Ni 38.38 (C 2pz + Ni 3d/4s/4p) 3.8 Moderate
Ferrocene Fe 42.25 (C 2pz + Fe 3d/4s/4p) 4.5 Very High

*Total orbital contribution from carbon and metal atoms (DFT/B3LYP/6-31G(d)) .

Key Insights :

  • The ferrocene core in this compound retains high stability due to strong Fe–ligand bonding, comparable to unsubstituted ferrocene .
  • Nickelocene derivatives are less stable, limiting their utility in harsh catalytic conditions.

Biological Activity

[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is a chiral compound that integrates the properties of ferrocene with an oxazoline moiety, which enhances its potential biological activities. The molecular formula is C19H17FeNO, and it has a molecular weight of approximately 321.25 g/mol. This compound is notable for its unique stereochemistry and the dual functionalities provided by the ferrocene and oxazoline structures, making it a subject of interest in medicinal chemistry and coordination chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Ferrocene Backbone : Composed of two cyclopentadienyl rings sandwiching an iron atom.
  • Oxazoline Ring : Contributes to the compound's stereochemistry and biological reactivity.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on oxazoline derivatives have demonstrated their ability to inhibit cell growth in various cancer cell lines. The antiproliferative activity was assessed using human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), with results indicating effective inhibition at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds derived from oxazolines have shown the capacity to block cell cycle progression, particularly in the G2/M phase.
  • Angiogenesis Inhibition : Similar compounds have been reported to effectively block angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 .
  • Coordination Chemistry : The ferrocene component allows for complexation with various biological targets, enhancing its therapeutic potential.

Study on Antiproliferative Effects

A notable study focused on the synthesis and evaluation of new phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives revealed that certain oxazoline derivatives could inhibit tumor growth effectively. The study utilized quantitative structure–activity relationship (QSAR) analyses to correlate structural features with biological activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against targets involved in cancer proliferation and inflammation. These studies help elucidate the interaction dynamics between the compound and its biological targets, providing insights into its potential therapeutic applications .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Antiproliferative ActivityInhibition of cancer cell growth
Cell Cycle ArrestBlockage in G2/M phase
Angiogenesis InhibitionComparable efficacy to combretastatin A-4

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene, and how can purity be optimized?

  • Methodology : The compound is synthesized via cyclocondensation of ferrocene derivatives with chiral β-amino alcohols, followed by purification using column chromatography (silica gel, hexane/ethyl acetate). Purity optimization involves recrystallization from ethanol or dichloromethane/hexane mixtures, with confirmation by HPLC (>98% purity) .
  • Critical Step : Stereochemical integrity during oxazoline ring formation requires strict temperature control (0–5°C) and inert atmosphere to prevent racemization .

Q. How is the stereochemistry of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of saturated solutions, and structures are refined using SHELXL (e.g., CCDC deposition codes). For rapid analysis, compare experimental vs. calculated 1H NMR^1\text{H NMR} coupling constants (JJ) and 13C^{13}\text{C} chemical shifts of chiral centers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 31P NMR^{31}\text{P NMR} (if phosphine derivatives are present) to confirm substituent environments.
  • IR : Peaks at 1640–1660 cm1^{-1} (C=N stretch) validate oxazoline ring formation.
  • MS : High-resolution ESI-MS to confirm molecular ion ([M+H]+\text{[M+H]}^+) and isotopic patterns matching ferrocene .

Advanced Research Questions

Q. How does this compound perform as a chiral ligand in asymmetric catalysis?

  • Methodology : Test in palladium-catalyzed asymmetric allylic alkylation (AAA) or rhodium-catalyzed hydrogenation. Key metrics:

  • Enantioselectivity : Measure %ee via chiral HPLC (e.g., Chiralpak IA column) or 1H NMR^1\text{H NMR} with chiral shift reagents.
  • Reactivity : Compare turnover numbers (TON) and frequencies (TOF) under varying temperatures and solvent polarities. Substituent effects (e.g., phenyl vs. isopropyl) on the oxazoline ring significantly impact enantioselectivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of similar ferrocenyl oxazoline ligands?

  • Methodology :

  • Control Experiments : Replicate studies using identical substrates, catalyst loading (1–5 mol%), and reaction conditions (e.g., solvent: THF vs. toluene).
  • Impurity Analysis : Use ICP-MS to detect trace metal contaminants (e.g., Pd, Rh) that may alter catalytic pathways.
  • Computational Modeling : DFT calculations (Gaussian 16) to compare transition-state energies for different ligand configurations .

Q. What strategies mitigate challenges in synthesizing air-sensitive ferrocenyl oxazoline derivatives?

  • Methodology :

  • Schlenk Techniques : Conduct reactions under nitrogen/argon using flame-dried glassware.
  • Stabilization : Add chelating agents (e.g., BHT) to prevent radical degradation.
  • Storage : Keep ligands as solids under inert gas at –20°C; solutions in anhydrous DMF or DCM with molecular sieves .

Q. How do steric and electronic modifications to the oxazoline ring affect catalytic performance?

  • Methodology : Synthesize analogs with substituents like isopropyl (steric) or electron-withdrawing groups (e.g., CF3_3). Evaluate via:

  • X-ray Analysis : Compare bite angles and ligand-metal coordination geometries.
  • Kinetic Studies : Plot rate vs. [substrate] to identify steric hindrance or electronic tuning effects.
  • Linear Free Energy Relationships (LFER) : Correlate Hammett parameters with enantioselectivity trends .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) for the same catalytic reaction?

  • Troubleshooting Steps :

Substrate Purity : Verify starting materials by 1H NMR^1\text{H NMR}; trace aldehydes/ketones can poison catalysts.

Moisture Control : Karl Fischer titration to ensure solvent dryness (<50 ppm H2 _2O).

Ligand Degradation : Monitor ligand stability via 31P NMR^{31}\text{P NMR} after prolonged reaction times .

Q. How to address discrepancies in crystallographic data for ferrocenyl oxazoline complexes?

  • Resolution :

  • Twinned Crystals : Use SHELXL’s TWIN command for refinement.
  • Disorder Modeling : Apply PART and SUMP restraints for flexible substituents.
  • Validation Tools : Check Rint_\text{int} (<0.05) and CCDC Deposition to cross-validate metrics .

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